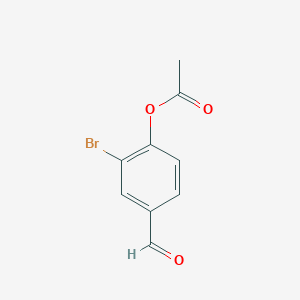

2-Bromo-4-formylphenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-formylphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKBROCSQAGBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299933 | |

| Record name | 4-(Acetyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74849-11-9 | |

| Record name | 4-(Acetyloxy)-3-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74849-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetyloxy)-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 2 Bromo 4 Formylphenyl Acetate

Reactions at the Formyl Group

The aldehyde (formyl) group is a key site of reactivity, participating in oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation to Carboxylic Acids

The formyl group of 2-Bromo-4-formylphenyl acetate (B1210297) can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often employing common oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can effect this oxidation. The resulting carboxylic acid, 2-(2-bromo-6-carboxyphenoxy)acetate, is a valuable intermediate for further synthetic modifications.

In a broader context, similar benzaldehyde (B42025) derivatives are oxidized using various methods. For example, the oxidation of 4'-(substituted)-biphenyl-2-carboxaldehydes to their corresponding carboxylic acids has been achieved using agents like OXONE® in dimethylformamide or sodium perborate (B1237305) in acetic acid. google.com Another method involves the use of hydrogen peroxide in the presence of a TEMPO catalyst to oxidize 2-(4-(bromomethyl)phenyl)acetic acid. google.com

Table 1: Examples of Oxidation Reactions of Formylphenyl Derivatives

| Starting Material | Oxidizing Agent(s) | Product | Reference |

| 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate | Potassium permanganate or chromium trioxide | Carboxylic acid derivative | |

| 4'-(substituted)-biphenyl-2-carboxaldehyde | OXONE®, Sodium perborate | 4'-(substituted)-biphenyl-2-carboxylic acid | google.com |

| 2-(4-(Bromomethyl)phenyl)acetic acid | H₂O₂, TEMPO | 2-(4-Formylphenyl)acetic acid | google.com |

Reduction to Alcohols

The formyl group can be reduced to a primary alcohol, yielding 2-(2-bromo-6-hydroxymethylphenoxy)acetate. This reduction is typically accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation provides access to a different class of compounds with the hydroxyl group available for subsequent reactions, such as etherification or esterification.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. acs.orglibretexts.org These reactions include the formation of imines, oximes, and hydrazones through condensation with amines, hydroxylamines, and hydrazines, respectively. researchgate.net For instance, the reaction of formylphenyl derivatives with semicarbazide (B1199961) and thiosemicarbazide (B42300) yields the corresponding semicarbazones and thiosemicarbazones. researchgate.net

Furthermore, the formyl group can participate in carbon-carbon bond-forming reactions. One such example is the Horner-Wadsworth-Emmons reaction, where a phosphonate (B1237965) ylide reacts with the aldehyde to form an alkene. thieme-connect.de This reaction is a powerful tool for extending the conjugated π-system of the molecule. thieme-connect.de

Reactions Involving the Bromine Moiety

The bromine atom attached to the phenyl ring is a versatile handle for a variety of transformations, most notably cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom of 2-Bromo-4-formylphenyl acetate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. smolecule.comlibretexts.orgresearchgate.net This reaction is highly versatile for creating biaryl structures. smolecule.comlibretexts.org For example, the Suzuki coupling of aryl halides with arylboronic acids is a widely used method for synthesizing complex organic molecules. acs.orgaiche.org The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.orgresearchgate.netsnnu.edu.cn This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org A variety of palladium catalysts with specialized phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of aryl halides and amines under mild conditions. organic-chemistry.orgwikipedia.org

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Pd catalyst, Base | Biaryl compound | smolecule.comlibretexts.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, Phosphine ligand, Base | Aryl amine | organic-chemistry.orgwikipedia.orgresearchgate.net |

| Heck Reaction | Aryl bromide, Olefin | Pd(OAc)₂, Base | Substituted alkene | google.com |

Nucleophilic Substitution on Brominated Phenyl Rings

While less common than cross-coupling reactions for aryl halides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions. The reactivity of the aryl bromide towards nucleophilic substitution is influenced by the electronic nature of the substituents on the aromatic ring. In some cases, the bromine atom can be displaced by strong nucleophiles, although this often requires harsh reaction conditions or the presence of activating groups. mdpi.comlibretexts.orgbeilstein-journals.org For instance, in the synthesis of certain compounds, an intramolecular nucleophilic substitution has been observed. mdpi.com

Metal-Halogen Exchange Reactions for Further Derivatization

The carbon-bromine bond in this compound is susceptible to metal-halogen exchange, a powerful transformation for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the treatment of the aryl bromide with organolithium or magnesium reagents to generate a highly reactive organometallic intermediate.

Metal-halogen exchange on aryl bromides is a well-established method for creating aryllithium or Grignard reagents, which can then react with a variety of electrophiles. nih.govias.ac.inrsc.org The general principle of a lithium-halogen exchange reaction involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), which swaps its lithium atom for the bromine atom on the aromatic ring. ias.ac.in This process is often conducted at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to manage the reactivity of the resulting organolithium species. ias.ac.in

Once the aryllithium intermediate is formed from this compound, it can be quenched with various electrophiles to introduce new substituents at the 2-position of the phenyl ring. The aldehyde and acetate ester groups may need to be protected prior to the metal-halogen exchange to prevent undesired side reactions with the highly basic and nucleophilic organometallic reagent.

Table 1: Potential Derivatizations via Metal-Halogen Exchange

| Electrophile | Reagent Example | Product Type |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetone | Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkylated arene |

| Borates | Trimethyl borate | Boronic acid |

It is important to note that the reaction conditions, such as the choice of organometallic reagent and temperature, can be crucial for the success of the metal-halogen exchange and subsequent derivatization.

Reactions at the Acetate Ester

The acetate ester group in this compound offers another site for chemical modification, primarily through hydrolysis, transesterification, and other derivatization reactions.

The ester linkage in this compound can be cleaved through hydrolysis to yield the corresponding phenol (B47542), 2-bromo-4-formylphenol. This reaction can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting phenoxide ion. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium.

Transesterification involves the reaction of the acetate ester with an alcohol in the presence of a catalyst to form a new ester and acetic acid or its corresponding ester. This reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the acetic acid or its ester by-product. Both acid and base catalysts can be employed for transesterification. tdl.orguniovi.es For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield 2-bromo-4-formylphenyl methyl ether and acetic acid.

Table 2: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Product |

| Hydrolysis (Basic) | 1. NaOH (aq) 2. H₃O⁺ | 2-Bromo-4-formylphenol |

| Hydrolysis (Acidic) | H₂SO₄ (aq), Heat | 2-Bromo-4-formylphenol |

| Transesterification | ROH, Acid or Base Catalyst | 2-Bromo-4-formylphenyl ether |

Beyond simple hydrolysis and transesterification, the acetate group can undergo other transformations. For example, it can be converted into other functional groups or serve as a protecting group for the phenolic hydroxyl. The derivatization of phenolic compounds to their corresponding acetates is a common strategy in organic synthesis. researchgate.net

The acetate group itself is not typically the primary site for extensive derivatization without cleavage of the ester bond. However, the underlying phenol, obtained after hydrolysis, can be subjected to a wide array of reactions, such as etherification or conversion to sulfonate esters, thereby expanding the synthetic utility of the original molecule. evitachem.com

Advanced Applications of 2 Bromo 4 Formylphenyl Acetate in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Synthesis

The utility of 2-Bromo-4-formylphenyl acetate (B1210297) as a key intermediate stems from the distinct reactivity of its functional groups. smolecule.com The formyl group (an aldehyde) is a prime site for nucleophilic additions, condensations, and reductive aminations, allowing for the extension of the carbon skeleton or the introduction of nitrogen-containing moieties. The bromine atom is well-suited for participating in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for forming carbon-carbon bonds. rsc.orgworldscientific.com The acetate group, while more stable, can be hydrolyzed to reveal a phenolic hydroxyl group, offering another point for modification or for influencing the electronic properties of the aromatic ring. This multi-functionality allows chemists to perform sequential and selective reactions, making it an invaluable precursor in multi-step syntheses of complex organic molecules. smolecule.com

Building Block for Advanced Medicinal Chemistry Intermediates

In the field of medicinal chemistry, 2-Bromo-4-formylphenyl acetate serves as a foundational scaffold for creating advanced intermediates with potential therapeutic properties. smolecule.com Its structure is incorporated into novel molecular frameworks designed to interact with biological targets.

A notable example is its use in the synthesis of thiazolidine-2,4-dione (TZD) based hybrids, which have been investigated for their antimycobacterial activity. nih.gov In a multi-step synthesis, the formyl group of a derivative of this compound is reacted to form a hydrazone, a key step in building the final bioactive molecule. Research has detailed the synthesis of several such derivatives, demonstrating the compound's role in generating a library of potential drug candidates. nih.gov For instance, 2-Bromo-4-formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate was synthesized with a 66% yield and serves as a direct precursor to more complex structures. nih.gov

Interactive Table: Examples of Medicinal Chemistry Intermediates Derived from this compound Framework Data sourced from a study on antimycobacterial agents. nih.gov

| Compound Name/Derivative | Yield (%) | Melting Point (°C) | Key Synthetic Feature |

| 2-Bromo-4-formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (7e) | 66% | 110–112 | Core TZD-acetate structure |

| 2-Bromo-4-[(2-thiocarbamoylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (1e) | 66% | 186–188 | Condensation with thiosemicarbazide (B42300) |

| 2-Bromo-4-{[2-(pyridine-4-carbonyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (2e) | 58% | 144–146 | Condensation with isoniazid (B1672263) analog |

| 2-Bromo-4-{[2-(pyridine-2-carbonyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (4e) | 52% | 212–214 | Condensation with pyridine-2-carbohydrazide |

Utilization in Agrochemical Development

The structural motifs present in this compound are also valuable in the development of modern agrochemicals. Structurally related compounds, such as 2-Bromo-4-fluoroacetanilide, are known to be important intermediates in the synthesis of pesticides. nyxxb.cn The bromo-substituted phenyl ring is a common feature in many active agrochemical ingredients. The reactivity of the formyl and bromo groups allows for the assembly of complex N-phenylamides and other structures that exhibit herbicidal or insecticidal properties. nyxxb.cn The specific substitution pattern can be fine-tuned to optimize biological activity, selectivity, and environmental persistence, making this class of compounds a focus of research in the agrochemical industry.

Precursor for Functional Materials and Chemical Probes

Beyond biological applications, this compound is a precursor for creating functional materials and chemical probes. The reactive handles on the molecule allow it to be incorporated into larger macromolecular structures or conjugated to other functional units. For example, related formylphenyl and bromophenyl compounds are used in the synthesis of organotellurium ligands, which can then be used to form metal complexes for applications in catalysis. rsc.org Similarly, these building blocks are employed in the construction of porphyrin analogs and other photoactive molecules for materials science. worldscientific.com The ability to react the formyl group to create Schiff bases or other linkages makes it useful for developing chemical probes designed for enzyme inhibition studies and protein-ligand interaction analysis. nih.gov

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Bromo-4-formylphenyl acetate (B1210297), offering detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Assignments and Coupling Patterns

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the acetate group.

The aldehydic proton characteristically appears as a singlet far downfield, a result of the strong deshielding effect of the carbonyl group. The aromatic region displays a more complex pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl protons of the acetate group appear as a sharp singlet in the upfield region.

Table 1: ¹H NMR Spectral Data for 2-Bromo-4-formylphenyl acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.97 | Singlet | N/A |

| Aromatic (H-6) | ~8.09 | Doublet | ~2.2 |

| Aromatic (H-5) | ~7.86 | Doublet of Doublets | ~8.4, 2.2 |

| Aromatic (H-3) | ~7.28 | Doublet | ~8.4 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum reveals distinct signals for each unique carbon atom in this compound, including the carbonyl carbons of the aldehyde and acetate groups, the aromatic carbons, and the methyl carbon.

The carbonyl carbon of the aldehyde group is typically found the furthest downfield, followed by the acetate carbonyl. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, formyl, and acetate groups), with the carbon attached to the bromine atom showing a characteristic shift.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | ~190.7 |

| Acetate (-C=O) | ~168.3 |

| Aromatic (C-4) | ~138.3 |

| Aromatic (C-6) | ~135.5 |

| Aromatic (C-2) | ~135.1 |

| Aromatic (C-5) | ~129.9 |

| Aromatic (C-1) | ~124.9 |

| Aromatic (C-3) | ~124.2 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY spectra would show cross-peaks between the coupled aromatic protons (H-5 with H-3 and H-6), confirming their adjacent positions on the benzene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton signal at ~7.28 ppm would correlate with the carbon signal at ~124.2 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the aldehydic proton (~9.97 ppm) would show correlations to the aromatic carbons C-3, C-4, and C-5, while the methyl protons of the acetate group (~2.35 ppm) would show a correlation to the acetate carbonyl carbon (~168.3 ppm). youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks are associated with the carbonyl groups of the aldehyde and the ester. The C=O stretching vibration of the aromatic aldehyde typically appears at a lower wavenumber than that of the ester due to conjugation with the benzene ring. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretch of the ester and the C-Br stretch, are also observable.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2900-2800, 2800-2700 | Weak (often two bands) |

| Ester C=O Stretch | ~1770-1760 | Strong |

| Aldehyde C=O Stretch | ~1710-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Ester C-O Stretch | 1250-1150 | Strong |

Note: Wavenumbers are approximate ranges.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. s-a-s.org For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. royalsocietypublishing.org The C=O stretching vibrations of the aldehyde and ester groups are also Raman active, although their intensities may differ from those observed in the FT-IR spectrum. researchgate.net The C-Br stretch would also be visible. researchgate.net This complementary data helps to confirm the assignments made from the FT-IR spectrum and provides a more complete vibrational profile of the molecule.

Based on a thorough search of the available scientific literature, detailed experimental data specifically for the mass spectrometry and X-ray crystallography of this compound (CAS No. 74849-11-9) is not publicly available. While the synthesis of this compound as a chemical intermediate is documented, the specific advanced structural analyses as requested in the outline—including High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Single-Crystal X-ray Diffraction—have not been published or are not accessible in the searched databases.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified subsections. Generating such an article would require access to primary research data that is currently unavailable. General descriptions of the analytical techniques without specific data for this compound would not adhere to the instructions provided.

Computational and Theoretical Investigations of 2 Bromo 4 Formylphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Bromo-4-formylphenyl acetate (B1210297), these calculations help elucidate the influence of the bromo, formyl, and acetate substituents on the phenyl ring's geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-Bromo-4-formylphenyl acetate. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately predict the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

The geometry optimization of this compound reveals a largely planar phenyl ring, with minor deviations caused by the substituents. The electron-withdrawing nature of the bromo and formyl groups, along with the electronic effects of the acetate group, influences the bond lengths within the benzene (B151609) ring and the orientation of the substituent groups relative to the ring. For instance, the C-Br and C-CHO bonds will have specific lengths determined by the electronic interplay within the molecule. The planarity of the formyl group with respect to the phenyl ring is a key factor in determining electronic conjugation.

Table 1: Predicted Geometrical Parameters of this compound (Optimized with DFT/B3LYP) Note: These values are estimations based on calculations of structurally similar substituted benzaldehydes and phenyl acetates, as direct computational data for the title compound is not readily available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.89 - 1.91 |

| C=O (formyl) | 1.21 - 1.23 | |

| C-H (formyl) | 1.10 - 1.12 | |

| C-O (acetate) | 1.39 - 1.41 | |

| C=O (acetate) | 1.20 - 1.22 | |

| O-C (ester) | 1.35 - 1.37 | |

| Bond Angles (°) | C-C-Br | 119 - 121 |

| C-C-C=O (formyl) | 123 - 125 | |

| C-C-O (acetate) | 117 - 119 | |

| Dihedral Angles (°) | C-C-C-O (formyl) | ~0 or ~180 |

| C-C-O-C (acetate) | ~0 or ~180 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra, which correspond to transitions from the ground state to various excited states upon absorption of light. For this compound, TD-DFT calculations, often performed at the same level of theory as the ground-state calculations (e.g., B3LYP/6-311++G(d,p)), can determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The main electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the bromo, formyl, and acetate groups on the phenyl ring influences the energies of these orbitals and, consequently, the absorption wavelengths (λmax). The calculations would likely show transitions corresponding to π→π* and n→π* excitations, characteristic of aromatic carbonyl compounds. The electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted phenyl acetate or benzaldehyde (B42025).

Table 2: Predicted Electronic Absorption Properties of this compound (TD-DFT/B3LYP) Note: Values are illustrative and based on typical results for substituted benzaldehydes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | ~3.9 - 4.2 | ~295 - 320 | > 0.1 |

| S0 → S2 | ~4.5 - 4.8 | ~260 - 275 | > 0.2 |

Molecular Orbital Analysis and Reactivity Descriptors

The analysis of molecular orbitals and the derivation of reactivity descriptors provide a framework for understanding the chemical behavior of this compound. These tools help identify the most reactive sites in the molecule and predict its stability and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the acetate group, which are electron-rich regions. The LUMO, conversely, is likely centered on the electron-withdrawing formyl group and the phenyl ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for excitation. The substituents on the phenyl ring modulate this energy gap. Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ) can be calculated from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity. For instance, a molecule with a large energy gap is considered "hard," while one with a small gap is "soft".

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are representative for similar aromatic compounds.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | ~ -6.5 to -7.0 eV |

| LUMO Energy | ELUMO | - | ~ -2.0 to -2.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 5.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.5 eV |

| Chemical Softness | S | 1 / (2η) | ~ 0.20 to 0.25 eV-1 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 4.25 to 4.75 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.25 to -4.75 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into bonds and lone pairs. This method is used to investigate intramolecular charge transfer (ICT) interactions, which are crucial for molecular stability. The analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

For this compound, NBO analysis would reveal significant delocalization from the lone pairs of the oxygen atoms in the acetate group and the bromine atom to the π* antibonding orbitals of the phenyl ring and the carbonyl group of the aldehyde. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the hyperconjugative effects. Higher E(2) values imply stronger interactions and greater stabilization of the molecule. NBO analysis also provides natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In the MEP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the formyl and acetate carbonyl groups, making them the primary sites for electrophilic attack. The region around the bromine atom would also exhibit negative potential due to its lone pairs. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the formyl group and the hydrogen atoms of the phenyl ring, indicating these are sites for potential nucleophilic attack. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions, including hydrogen bonding.

Global and Local Reactivity Parameters

The reactivity of a molecule can be quantitatively described using global and local reactivity descriptors, which are derived from conceptual Density Functional Theory (DFT). These parameters offer insights into the chemical behavior and stability of the compound.

Global Reactivity Descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Energy Gap (ΔE): The difference between the LUMO and HOMO energies, indicating the molecule's chemical reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I-A)/2.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system, calculated as -(I+A)/2.

Global Electrophilicity (ω): An index that quantifies the electrophilic nature of a molecule, calculated as μ²/2η.

Local Reactivity Descriptors , such as the Fukui functions (f+(r), f-(r), and f0(r)), identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, respectively. For this compound, one would expect the formyl group's carbon and oxygen atoms, as well as the aromatic ring carbons, to be key sites of reactivity.

Below is an interactive table showcasing typical global reactivity parameters for a substituted aromatic compound, which would be analogous to those for this compound.

| Parameter | Symbol | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| Energy Gap | ΔE | 4.5 to 5.5 |

| Ionization Potential | I | 6.5 to 7.5 |

| Electron Affinity | A | 1.5 to 2.5 |

| Global Hardness | η | 2.25 to 2.75 |

| Chemical Potential | μ | -4.0 to -5.0 |

| Global Electrophilicity | ω | 1.5 to 2.0 |

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assembly

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, visualizes and characterizes these weak interactions. The Reduced Density Gradient (RDG) is plotted against the sign of the second eigenvalue of the Hessian matrix of the electron density, allowing for the identification of hydrogen bonds, van der Waals interactions, and steric clashes.

For this compound, NCI analysis would likely reveal a network of interactions including:

Hydrogen Bonds: Weak C-H···O interactions involving the formyl and acetate groups.

Halogen Bonds: Interactions involving the bromine atom as a halogen bond donor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule, and properties such as dnorm, shape index, and curvedness are mapped onto this surface to highlight different types of contacts.

The dnorm surface visualizes contacts shorter, equal to, and longer than the van der Waals radii, with red, white, and blue colors, respectively. For this compound, red spots on the dnorm surface would indicate the locations of significant intermolecular contacts, such as hydrogen and halogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of contacts can be calculated from these plots.

An illustrative breakdown of intermolecular contacts for a similar brominated aromatic compound is presented in the following interactive table:

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| Br···H/H···Br | 5 - 15 |

| Br···C/C···Br | 1 - 5 |

| C···C | 1 - 5 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding and non-covalent interactions. This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of an interaction between two atoms.

The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the nature and strength of the interaction. For non-covalent interactions, such as those expected in the crystal structure of this compound, the following characteristics at the BCP are typically observed:

Low values of electron density (ρ(r)).

Positive values of the Laplacian of the electron density (∇²ρ(r) > 0), indicating a depletion of charge at the BCP, which is characteristic of closed-shell interactions (e.g., hydrogen bonds, van der Waals forces).

A representative QTAIM analysis for a C-H···O hydrogen bond in a similar organic molecule might yield the following data:

| Topological Parameter | Value (a.u.) |

| Electron Density (ρ) | 0.01 - 0.03 |

| Laplacian of Electron Density (∇²ρ) | 0.02 - 0.08 |

| Kinetic Energy Density (G) | 0.005 - 0.015 |

| Potential Energy Density (V) | -0.004 to -0.012 |

| Total Energy Density (H) | Close to zero |

Computational Mechanistic Studies of Chemical Transformations

Computational mechanistic studies employ quantum chemical methods to investigate the reaction pathways of chemical transformations. These studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For this compound, potential chemical transformations that could be studied computationally include:

Nucleophilic addition to the formyl group: Investigating the mechanism of reactions such as aldol (B89426) or Wittig reactions.

Nucleophilic aromatic substitution: Studying the displacement of the bromine atom by a nucleophile.

Hydrolysis of the acetate group: Elucidating the mechanism of ester cleavage under acidic or basic conditions.

These studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the energy barriers to reaction. Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. Due to the lack of specific studies on this compound, no detailed mechanistic data can be presented at this time.

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Formylphenyl Acetate

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of 2-bromo-4-formylphenyl acetate (B1210297) involves the acetylation of 3-bromo-4-hydroxybenzaldehyde (B1265673) using acetic anhydride (B1165640). unisi.itnih.gov A reported method utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst in this transformation. unisi.itnih.gov While effective, future research is anticipated to focus on developing more sustainable and greener alternatives to this process. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, provide a framework for these prospective developments. jetir.org

One promising avenue is the exploration of solvent-free reaction conditions. The esterification of phenols with acetic anhydride has been successfully achieved at elevated temperatures without the need for any solvent or catalyst, which significantly reduces chemical waste and simplifies product purification. jetir.org Applying this approach to the synthesis of 2-bromo-4-formylphenyl acetate could offer a substantial improvement in its environmental footprint.

Furthermore, the development of solid acid catalysts or biocatalysts to replace homogeneous catalysts like DMAP is a key area of interest. Immobilized enzymes or recyclable solid acids could facilitate easier separation of the catalyst from the reaction mixture, enhancing efficiency and reducing waste.

Another critical aspect of the molecule's green synthesis pertains to the bromination step to produce the precursor, 3-bromo-4-hydroxybenzaldehyde. Traditional bromination methods often use elemental bromine, which is hazardous. google.com Green chemistry seeks to replace such reagents with safer alternatives. chemrxiv.org Research into greener brominating agents, such as N-bromosuccinimide (NBS) in aqueous conditions catalyzed by mandelic acid, or the use of H2O2-HBr systems, presents a more environmentally benign pathway. google.comorganic-chemistry.org Zeolites have also been shown to control the regioselectivity of bromination of phenyl acetate, offering a method to produce the para-isomer with high yield while minimizing byproducts by removing the generated HBr. rsc.org

Table 1: Comparison of Synthetic Methods for Phenyl Acetate Derivatives

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Conventional Acetylation | 3-bromo-4-hydroxybenzaldehyde, Acetic Anhydride, DMAP, DCM unisi.it | High yield, well-established | Uses chlorinated solvent, requires catalyst separation |

| Solvent-Free Esterification | Phenol (B47542), Acetic Anhydride, 120-150°C jetir.org | No solvent, no catalyst, high atom economy | May require high temperatures |

| Zeolite-Controlled Bromination | Phenyl Acetate, Bromine, Zeolite NaX or NaY rsc.org | High selectivity for para-isomer, removes HBr byproduct | Uses elemental bromine |

| Green Bromination | Arenes, N-Bromosuccinimide (NBS), Mandelic Acid, Water organic-chemistry.org | Aqueous conditions, avoids elemental bromine | Catalyst may be required |

Exploration of Novel Catalytic Transformations

The structure of this compound, featuring an aryl bromide and an aldehyde functional group, makes it a versatile substrate for a wide range of novel catalytic transformations. The carbon-bromine bond is a key site for cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Future research will likely explore the use of this compound in various palladium-catalyzed cross-coupling reactions. These could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups at the 2-position.

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize complex conjugated systems.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.

These reactions would generate a diverse library of derivatives with potential applications in medicinal chemistry and materials science. The efficiency of these transformations often relies on the design of sophisticated phosphine (B1218219) ligands for the palladium catalyst. researchgate.net

Moreover, the aldehyde group can undergo a variety of catalytic transformations. For instance, catalytic reductive amination could provide access to a range of secondary and tertiary amines. The formyl group itself can be synthesized via catalytic methods, such as the palladium-catalyzed formylation of aryl bromides using syngas (a mixture of CO and H2), a process that has been optimized for industrial applications and its catalytic cycle extensively studied. researchgate.netresearchgate.net While this applies to the synthesis of the precursor, understanding these catalytic cycles can inform the design of reverse reactions or other transformations involving the aldehyde.

Table 2: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)2) | 2-Aryl-4-formylphenyl acetate |

| Heck | Alkene (R-CH=CH2) | 2-Alkenyl-4-formylphenyl acetate |

| Sonogashira | Alkyne (R-C≡CH) | 2-Alkynyl-4-formylphenyl acetate |

| Buchwald-Hartwig | Amine (R2NH) | 2-(Dialkylamino)-4-formylphenyl acetate |

Advanced Material Science Applications

While specific applications of this compound in material science are not yet established, its molecular structure suggests several promising research avenues. The presence of multiple functional groups allows it to act as a versatile building block, or monomer, for the synthesis of advanced functional materials.

The aldehyde functionality is particularly useful in polymer chemistry. It can participate in condensation reactions with amines or active methylene (B1212753) compounds to form Schiff base polymers or Knoevenagel polymers, respectively. These classes of polymers are known for their interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Furthermore, the rigid phenyl ring combined with the polar acetate and formyl groups could impart liquid crystalline properties to larger molecules derived from this compound. By incorporating this compound into a larger molecular architecture, it may be possible to design novel thermotropic liquid crystals. The bromo-substituent also provides a handle for further functionalization, allowing for the fine-tuning of material properties such as transition temperatures, birefringence, and dielectric anisotropy.

The potential for this molecule to be a precursor for heterocyclic compounds, which are core structures in many organic electronic materials, is another area ripe for exploration. For example, catalytic cyclization reactions could transform the molecule into quinoline (B57606) or isoquinoline (B145761) derivatives, which are valuable scaffolds in materials science.

Integration with Flow Chemistry and Automation in Organic Synthesis

The synthesis and modification of this compound are well-suited for integration with modern technologies like flow chemistry and laboratory automation. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govbeilstein-journals.org

For instance, the palladium-catalyzed formylation of aryl bromides to produce aldehydes has been successfully adapted to a continuous-flow protocol. researchgate.net This demonstrates that reactions involving the key functional groups of this compound are amenable to this technology. A multi-step flow synthesis could be envisioned where the bromination of a phenol precursor, followed by acetylation and subsequent catalytic modification, is performed in a fully automated, telescoped sequence without the need for isolating intermediates. beilstein-journals.org This approach would significantly accelerate the synthesis of derivatives and the optimization of reaction conditions. researchgate.net

Automation, coupled with high-throughput screening, could be employed to rapidly investigate the various catalytic transformations discussed previously. A robotic system could perform hundreds of cross-coupling reactions in parallel, varying catalysts, ligands, solvents, and other parameters to quickly identify optimal conditions for synthesizing a library of new compounds derived from this compound. This synergy between advanced synthetic platforms and the reactivity of the molecule will undoubtedly accelerate the discovery of its future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.